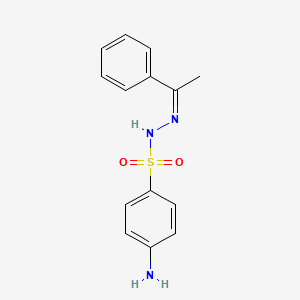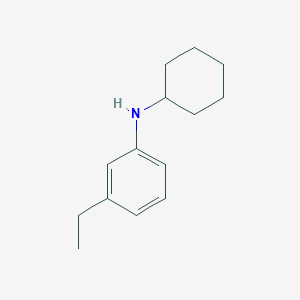
N-Cyclohexyl-3-ethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-3-ethylaniline is an organic compound with the chemical formula C14H21N It belongs to the class of aniline derivatives, which are characterized by the presence of an amino group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Cyclohexyl-3-ethylaniline can be synthesized through several methods. One common approach involves the reduction of nitroarenes followed by N-alkylation. For instance, nitrobenzene can be reduced to aniline, which is then alkylated with cyclohexyl and ethyl groups under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction and alkylation processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-3-ethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce a variety of substituted anilines .
Scientific Research Applications
N-Cyclohexyl-3-ethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: Used in the production of dyes, polymers, and other industrial chemicals .
Mechanism of Action
The mechanism by which N-Cyclohexyl-3-ethylaniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
N-Ethylaniline: Similar structure but lacks the cyclohexyl group.
N-Cyclohexylaniline: Similar structure but lacks the ethyl group.
N-Methylaniline: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
N-Cyclohexyl-3-ethylaniline is unique due to the presence of both cyclohexyl and ethyl groups attached to the aniline core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other aniline derivatives may not be suitable .
Properties
CAS No. |
516490-59-8 |
|---|---|
Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N-cyclohexyl-3-ethylaniline |
InChI |
InChI=1S/C14H21N/c1-2-12-7-6-10-14(11-12)15-13-8-4-3-5-9-13/h6-7,10-11,13,15H,2-5,8-9H2,1H3 |
InChI Key |
QXGRWCOMSGTMML-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(7-methyl-4-oxo-2-phenyl-4,7-dihydrofuro[2,3-b]pyridin-3-yl)benzoate](/img/structure/B13793902.png)
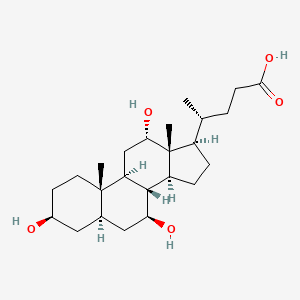
![2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester](/img/structure/B13793917.png)
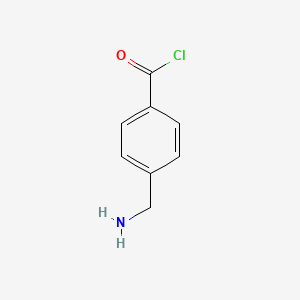
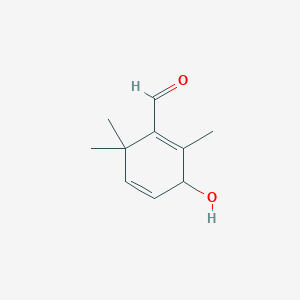
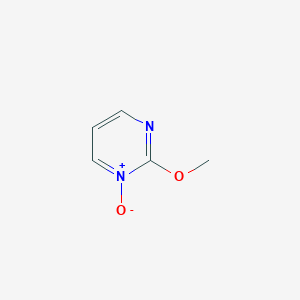
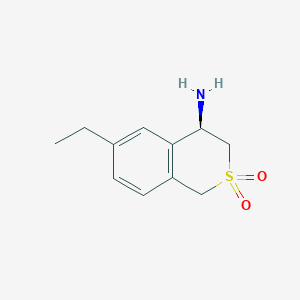
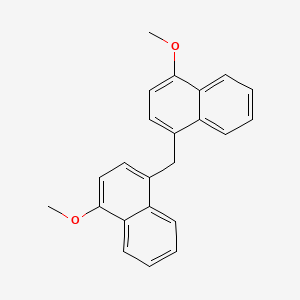
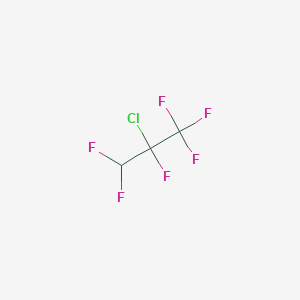
![1-[2-Chloro-3-(trifluoromethoxy)phenyl]-4-ethylpiperazine](/img/structure/B13793954.png)
![5-ethoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13793958.png)
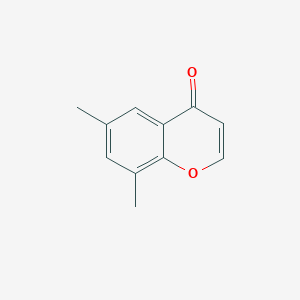
![2-Methyl-3-(1-methylethenyl)bicyclo[2.2.1]heptane](/img/structure/B13793972.png)
